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molecular formula C11H12N2O2 B8542723 methyl 2,7-dimethyl-2H-indazole-5-carboxylate

methyl 2,7-dimethyl-2H-indazole-5-carboxylate

Cat. No. B8542723
M. Wt: 204.22 g/mol
InChI Key: ZNCXRNFYSMKHES-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a solution of methyl 2,7-dimethyl-2H-indazole-5-carboxylate (140 mg, 0.69 mmol) in methanol/water (V:V 1:1, 2 mL) was added LiOH (38 mg, 1.6 mmol). The solution was heated at 50° C. for 1 hour, cooled to room temperature, concentrated and acidified to pH 2 with KHSO4. The solid material was isolated by filtration to provide the title compound as a white solid (140 mg, 107%).
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
107%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:10]=[C:9]2[C:4]([C:5]([CH3:15])=[CH:6][C:7]([C:11]([O:13]C)=[O:12])=[CH:8]2)=[N:3]1.[Li+].[OH-]>CO.O>[CH3:1][N:2]1[CH:10]=[C:9]2[C:4]([C:5]([CH3:15])=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8]2)=[N:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
CN1N=C2C(=CC(=CC2=C1)C(=O)OC)C
Name
Quantity
38 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The solid material was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
CN1N=C2C(=CC(=CC2=C1)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg
YIELD: PERCENTYIELD 107%
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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